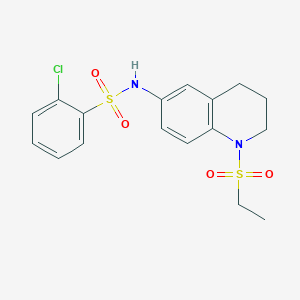
2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a benzenesulfonamide derivative . Benzenesulfonamides are a class of organic compounds that have been widely studied for their potential applications in medicine, particularly as inhibitors of carbonic anhydrase, an enzyme involved in various physiological and pathological processes .
Chemical Reactions Analysis
Benzenesulfonamides can participate in a variety of chemical reactions, particularly those involving the sulfonamide group. They can act as inhibitors of carbonic anhydrase, interfering with the enzyme’s ability to catalyze the hydration of carbon dioxide .Aplicaciones Científicas De Investigación
Anticancer Applications
Sulfonamide derivatives, including those similar to the chemical , have been synthesized and evaluated for their anticancer properties. These compounds have shown pro-apoptotic effects by activating certain cellular pathways, such as p38/ERK phosphorylation, which leads to cell proliferation reduction and induced mRNA expression of pro-apoptotic genes. This suggests a potential application in cancer therapy through the design of sulfonamide-based compounds that target specific cancer cell lines (Cumaoğlu et al., 2015).
Antimicrobial Applications
Research on sulfonamide derivatives has also highlighted their antimicrobial properties. Some compounds have been synthesized with the aim of being used as antimicrobial agents against various pathogens. These studies have shown that certain sulfonamide compounds possess high activity against Gram-positive bacteria, indicating their potential use in developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2019).
Synthetic Chemistry and Material Science
Sulfonamide compounds have been employed in synthetic chemistry as intermediates for the synthesis of complex molecules. For instance, they have been used in Diels-Alder reactions, which are crucial for constructing cyclic compounds, demonstrating the versatility of sulfonamide derivatives in synthesizing a wide range of chemical structures (Consonni et al., 1996). Additionally, metalated sulfonamides have been explored for their applications in heterocyclic synthesis, showcasing the potential of these compounds in facilitating diverse chemical reactions and creating novel materials (Familoni, 2002).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-2-25(21,22)20-11-5-6-13-12-14(9-10-16(13)20)19-26(23,24)17-8-4-3-7-15(17)18/h3-4,7-10,12,19H,2,5-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKYUNLTFVFSBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


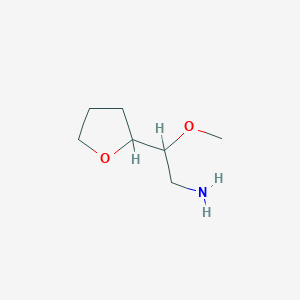
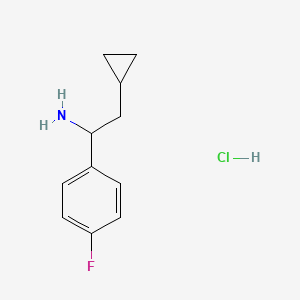
![2-(4-{6-Phenylthieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2670355.png)
![6-((2,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2670357.png)
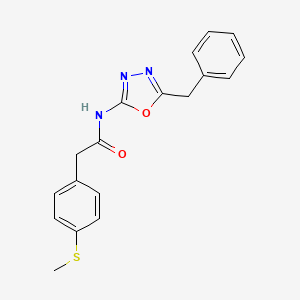
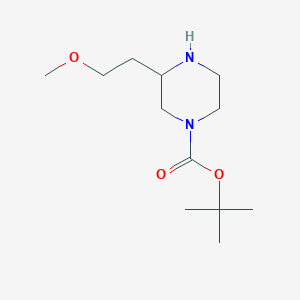
![4-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2670362.png)
![4-{[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2670363.png)
![2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2670364.png)

![4-methyl-N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2670366.png)
![2-(3-tert-butyl-7,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetamide](/img/structure/B2670368.png)
![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2670369.png)